Stylopine hydrochloride

Description

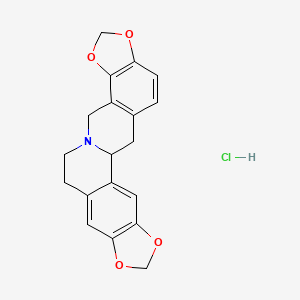

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUQSTMUNWBERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stylopine Hydrochloride: A Comprehensive Guide to Natural Sources and Isolation Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine, a tetrahydroprotoberberine alkaloid, is a pharmacologically significant natural product found primarily within species of the Papaveraceae family.[1] Its diverse biological activities, including potential anticancer and anti-inflammatory effects, have positioned it as a molecule of high interest for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the principal natural sources of stylopine and delineates the evolution of its isolation and purification, from classical acid-base extraction to modern high-speed counter-current chromatography. Furthermore, it details the straightforward conversion of the isolated free base to its more soluble hydrochloride salt, a form often preferred for research applications.[4] This document is designed to serve as a foundational resource, blending established protocols with the causal scientific principles that underpin them.

Introduction to Stylopine

Stylopine, chemically known as (S)-7,8,13,14-tetrahydroprotoberberine, is a bioactive isoquinoline alkaloid.[5] Its tetracyclic structure is a hallmark of the protoberberine class, and it serves as a biosynthetic intermediate for other important alkaloids.[6] The molecule's significance is rooted in its broad pharmacological profile. Research has indicated its potential to inhibit cell proliferation in cancer cell lines, such as osteosarcoma, by targeting key signaling pathways like the VEGFR2 cascade.[2][7][8] Additionally, its anti-inflammatory properties have been demonstrated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[3] For laboratory and preclinical studies, the isolated stylopine free base is often converted to stylopine hydrochloride to enhance its solubility in aqueous media, thereby improving its handling and bioavailability in experimental models.[4]

Natural Sources of Stylopine

Stylopine is a secondary metabolite predominantly biosynthesized in a select group of plant families, with the Papaveraceae (poppy) family being the most prolific source.[1][5] The accumulation of stylopine can vary significantly between species and even within different organs of the same plant.

Key Botanical Sources:

-

Chelidonium majus (Greater Celandine): This perennial herb is one of the most well-documented and abundant sources of stylopine, alongside other major benzylisoquinoline alkaloids like chelidonine, sanguinarine, and coptisine.[1][9]

-

Corydalis Species: Numerous species within this genus are known to produce stylopine. Notable examples include the tubers of Corydalis yanhusuo, Corydalis hsuchowensis, and Corydalis solida.[1][3][10][11][12] These plants have a long history of use in traditional medicine, particularly in Asia.

-

Stylophorum Species: The genus from which the alkaloid likely derives its name, Stylophorum, is also a known source.[1]

| Plant Species | Family | Common Name | Primary Plant Part(s) Used |

| Chelidonium majus | Papaveraceae | Greater Celandine | Whole plant, roots |

| Corydalis yanhusuo | Papaveraceae | Yanhusuo | Tubers |

| Corydalis hsuchowensis | Papaveraceae | Bulb | |

| Corydalis solida | Papaveraceae | Fumewort |

Isolation and Purification Methodologies

The isolation of stylopine has evolved from traditional, labor-intensive methods to highly efficient, modern chromatographic techniques. The choice of methodology is dictated by the desired scale, purity requirements, and available instrumentation.

Classical Approach: Acid-Base Extraction

This foundational technique leverages the basic nature of alkaloids to separate them from other neutral or acidic plant metabolites. It is a robust method for obtaining a crude alkaloid mixture suitable for further purification.[1]

Expert Insight: The core principle of this method is the manipulation of the alkaloid's solubility. In an acidic medium, the nitrogen atom in stylopine's structure becomes protonated, forming a salt that is soluble in the aqueous phase. Conversely, in a basic medium, the nitrogen is deprotonated, rendering the alkaloid "free base" soluble in organic solvents. This pH-dependent partitioning is the engine of the separation process.

Step-by-Step Protocol: Classical Acid-Base Extraction

-

Preparation of Plant Material:

-

Dry the source plant material (e.g., roots of C. majus) at 40-50°C and grind it into a fine powder.

-

Defatting: Macerate or perform a Soxhlet extraction on the powdered material with a non-polar solvent like n-hexane. This critical first step removes lipids, waxes, and chlorophyll, which can interfere with subsequent steps and chromatographic purification.[1] Discard the hexane extract.

-

-

Exhaustive Extraction:

-

Extract the defatted plant material with a polar solvent, typically methanol, under reflux for several hours.[1] This ensures the exhaustive extraction of the alkaloids from the plant matrix.

-

Combine the methanolic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 3% HCl). The protonated alkaloids will dissolve in this aqueous phase.[1]

-

Wash the acidic solution multiple times with an immiscible organic solvent such as chloroform or diethyl ether. This removes any remaining neutral or acidic impurities.[1] Retain the aqueous layer.

-

Carefully basify the acidic aqueous layer to a pH of 9-11 using a base like ammonium hydroxide. A precipitate of crude alkaloids may form.[1]

-

Perform a liquid-liquid extraction on the basic aqueous solution using chloroform. The deprotonated stylopine (free base) will partition into the organic chloroform layer. Repeat this extraction 3-5 times to ensure complete recovery.[1]

-

-

Final Steps:

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate to remove residual water.

-

Filter and evaporate the solvent to yield a crude alkaloid mixture enriched in stylopine. This mixture typically requires further chromatographic purification.[1]

-

Modern Approach: High-Speed Counter-Current Chromatography (HSCCC)

Modern separation science has largely moved towards liquid-liquid chromatographic techniques like Fast Centrifugal Partition Chromatography (FCPC), a form of HSCCC. This method avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of target compounds. It is exceptionally well-suited for the preparative isolation of alkaloids from complex extracts.[1][13]

Expert Insight: The success of an FCPC separation is almost entirely dependent on the selection of an appropriate biphasic solvent system. The goal is to find a system where the target compound, stylopine, has an optimal partition coefficient (K). An ideal K value (typically between 0.5 and 2.0) ensures that the compound does not elute too quickly (with the solvent front) or remain in the stationary phase indefinitely, allowing for effective separation from other alkaloids with different K values.

Step-by-Step Protocol: FCPC Isolation from Chelidonium majus

-

Crude Extract Preparation: Obtain a crude alkaloid extract from C. majus using a methanolic extraction followed by a simplified acid-base wash to enrich the alkaloid fraction.[1]

-

Solvent System Selection:

-

A commonly employed and effective biphasic solvent system for separating C. majus alkaloids is composed of chloroform, methanol, and 0.3 M hydrochloric acid .[1][9][13][14]

-

Prepare the system by mixing the components in a separatory funnel and allowing the layers to fully separate. The upper phase is the aqueous layer, and the lower is the organic layer.

-

-

FCPC Separation:

-

Fill the FCPC rotor with the selected stationary phase (e.g., the upper aqueous phase for descending mode).

-

Set the rotor to a high rotational speed (e.g., 1000-2000 rpm).

-

Pump the mobile phase (the lower organic phase in descending mode) through the system until hydrodynamic equilibrium is achieved.[1]

-

Dissolve a known quantity of the crude extract (e.g., 500 mg) in a small volume of the solvent system and inject it into the instrument.[1][9]

-

Continue pumping the mobile phase and collect fractions of the eluent at regular intervals.

-

-

Analysis and Purification:

-

Analyze the collected fractions using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing stylopine.[1]

-

Pool the fractions containing pure stylopine and evaporate the solvent. For fractions containing minor impurities, an additional polishing step using preparative HPLC may be required.[9][14]

-

Data Presentation: Representative Yield from FCPC

The following table summarizes representative yields for several alkaloids isolated from a 500 mg injection of C. majus crude extract using FCPC, as reported in the literature.

| Alkaloid | Yield (mg) |

| Stylopine | 1.93 |

| Sanguinarine | 0.57 |

| Chelidonine | 1.29 |

| Protopine | 1.95 |

| Coptisine | 7.13 |

| (Data sourced from a study on the isolation of benzylisoquinoline alkaloids from Chelidonium majus).[9][13][14] |

Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for both the quantification of stylopine in extracts and for the final purification of the compound to a high degree of purity (>99%).[15]

-

Principle: Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most common method. Separation is based on the differential partitioning of the alkaloids between the nonpolar C18 stationary phase and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.[15]

-

Typical Conditions:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection is highly effective, as the isoquinoline structure of stylopine exhibits strong absorbance in the UV range (e.g., 264 nm).[16][17]

-

Quantification: Concentration is determined by comparing the peak area of stylopine in the sample to a calibration curve generated from a certified reference standard.[15]

-

Preparation of this compound

For many biological and pharmacological studies, the hydrochloride salt of an alkaloid is preferred due to its increased stability and solubility in aqueous buffers compared to the free base. The conversion is a straightforward acid-base reaction.

Expert Insight: The key to this procedure is the use of a non-aqueous solvent system. Stylopine free base is soluble in solvents like methanol or diethyl ether, while its hydrochloride salt is not. This difference in solubility allows the salt to precipitate upon formation, providing a simple and efficient means of isolation.

Step-by-Step Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified stylopine free base in a minimal amount of a suitable anhydrous organic solvent (e.g., methanol, diethyl ether).

-

Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid. This can be in the form of HCl dissolved in an organic solvent (e.g., HCl in diethyl ether) or a dropwise addition of concentrated aqueous HCl.

-

Precipitation: The this compound salt will precipitate out of the solution as a fine solid. The reaction is often immediate.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl. Dry the final product under vacuum to yield pure this compound.

-

Confirmation: Confirm the identity and purity of the salt using analytical methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Visualization of Workflows

Caption: General workflow for the isolation and purification of stylopine from plant sources.

Caption: Reaction schematic for the conversion of stylopine to its hydrochloride salt.

References

-

Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography. PubMed. [Link]

-

Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PMC - NIH. [Link]

-

Simultaneous Analysis of Protoberberine and Indolequinoline Alkaloids in Zuojin Pill Extract by High-Performance Liquid Chromatography. AKJournals. [Link]

-

High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs. Semantic Scholar. [Link]

-

Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

-

Simultaneous analysis of protoberberine and indolequinoline alkaloids in Zuojin pill extract by high-performance liquid chromatography. ResearchGate. [Link]

-

Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies. [Link]

-

Stylopine. PubChem - NIH. [Link]

-

Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Carolina Digital Repository. [Link]

-

Chemical Study on the Alkaloids of Corydalis hsuchowensis. PubMed. [Link]

-

Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. PubMed Central. [Link]

-

Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Thieme E-Books & E-Journals. [Link]

-

Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography. ResearchGate. [Link]

-

(PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

-

Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biosynth.com [biosynth.com]

- 5. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. Chemical Study on the Alkaloids of Corydalis hsuchowensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Stylopine in Chelidonium majus

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pharmaceutical Significance of Stylopine from Greater Celandine

Chelidonium majus L., commonly known as greater celandine, has a rich history in traditional European and Asian medicine.[1] Its diverse pharmacological activities are largely attributed to a complex profile of benzylisoquinoline alkaloids (BIAs), with stylopine being a key protoberberine-type alkaloid.[2][3] Stylopine and its derivatives have garnered significant interest in modern drug discovery for their potential anti-inflammatory, anticancer, and neuroprotective properties.[4][5] A thorough understanding of the biosynthetic pathway of stylopine is paramount for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive, in-depth exploration of the intricate enzymatic steps leading to the formation of stylopine in C. majus, supported by experimental methodologies for its analysis and isolation.

I. The Biosynthetic Blueprint: From L-Tyrosine to (S)-Stylopine

The biosynthesis of stylopine is a multi-step enzymatic cascade that begins with the primary metabolite L-tyrosine. The pathway can be conceptually divided into three major phases: the formation of the central precursor (S)-reticuline, the conversion of (S)-reticuline to the protoberberine scaffold, and the final tailoring steps leading to stylopine.

Phase 1: Assembly of the Benzylisoquinoline Core - The Path to (S)-Reticuline

The journey from L-tyrosine to the pivotal intermediate (S)-reticuline involves the convergence of two biosynthetic branches, both originating from L-tyrosine.[6]

-

Dopamine Arm: L-tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated to yield dopamine. This sequence is catalyzed by tyrosine hydroxylase (TH) and DOPA decarboxylase (DDC), respectively.[7]

-

4-HPAA Arm: In a parallel pathway, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TyrAT). This intermediate is then decarboxylated to form 4-hydroxyphenylacetaldehyde (4-HPAA).[7]

-

The Pictet-Spengler Condensation: The cornerstone of the benzylisoquinoline structure is formed through the stereospecific condensation of dopamine and 4-HPAA. This crucial reaction is catalyzed by norcoclaurine synthase (NCS) , yielding (S)-norcoclaurine.[7]

-

Functionalization to (S)-Reticuline: A series of sequential methylations and a hydroxylation, catalyzed by a suite of O-methyltransferases (OMTs), N-methyltransferases (NMTs), and a cytochrome P450 monooxygenase, convert (S)-norcoclaurine to the central branch-point intermediate, (S)-reticuline.[6]

Phase 2 & 3: Formation of the Protoberberine Scaffold and Final Tailoring

(S)-Reticuline serves as the crucial substrate for the formation of the tetracyclic protoberberine skeleton, which is then further modified to yield stylopine. This latter part of the pathway is characterized by the action of a flavin-dependent oxidase and two key cytochrome P450 enzymes.

-

(S)-Reticuline to (S)-Scoulerine: The conversion of (S)-reticuline to (S)-scoulerine is a pivotal step, catalyzed by the berberine bridge enzyme (BBE) . This FAD-dependent enzyme forms the characteristic "berberine bridge" (C-8) through an oxidative cyclization of the N-methyl group of reticuline. This reaction is mechanistically fascinating, involving a concerted process of base-catalyzed proton abstraction, C-C bond formation, and hydride transfer to the FAD cofactor.[8]

-

(S)-Scoulerine to (S)-Cheilanthifoline: The intermediate (S)-scoulerine undergoes the formation of the first methylenedioxy bridge. This reaction is catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase (CYP719A family).[9] This enzyme specifically catalyzes the oxidative ring closure of adjacent phenolic and methoxy groups on the D-ring of the scoulerine molecule.

-

(S)-Cheilanthifoline to (S)-Stylopine: The final step in the biosynthesis of stylopine is the formation of a second methylenedioxy bridge on the A-ring of (S)-cheilanthifoline. This is catalyzed by (S)-stylopine synthase , another highly specific cytochrome P450 enzyme of the CYP719A family.[9]

II. Key Enzymes and Their Mechanistic Significance

A deeper understanding of the enzymes driving stylopine biosynthesis is critical for any metabolic engineering or drug discovery effort.

| Enzyme | Substrate | Product | Cofactor/Type | Mechanistic Notes |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | FAD | Catalyzes the formation of the C-8 berberine bridge via oxidative C-C bond formation. The proposed mechanism is a concerted reaction involving proton abstraction and hydride transfer.[8] |

| (S)-Cheilanthifoline Synthase | (S)-Scoulerine | (S)-Cheilanthifoline | NADPH, Heme | A cytochrome P450 (CYP719A family) that forms the first methylenedioxy bridge on the D-ring. It exhibits high substrate specificity.[9][10] |

| (S)-Stylopine Synthase | (S)-Cheilanthifoline | (S)-Stylopine | NADPH, Heme | A cytochrome P450 (CYP719A family) that forms the second methylenedioxy bridge on the A-ring. Also demonstrates high substrate specificity.[9][10] |

Table 1: Key Enzymes in the Conversion of (S)-Reticuline to (S)-Stylopine in Chelidonium majus

The high substrate specificity of the two cytochrome P450 enzymes, cheilanthifoline synthase and stylopine synthase, is noteworthy.[10] This specificity ensures the correct sequential formation of the two methylenedioxy bridges, channeling the metabolic flux efficiently towards stylopine.

III. Regulatory Landscape of Stylopine Biosynthesis

The production of stylopine in C. majus is a tightly regulated process, influenced by both developmental and environmental cues. While the specific regulatory network in C. majus is still under investigation, studies in related Papaveraceae species provide valuable insights.

-

Transcriptional Control: The expression of genes encoding biosynthetic enzymes is a key regulatory point. In C. majus, the expression of both cheilanthifoline synthase and stylopine synthase genes has been observed in both roots and leaves.[9] This suggests that different plant organs have the capacity for stylopine biosynthesis, although the accumulation patterns of the final alkaloids can vary significantly.[9]

-

Transcription Factor Involvement: In the broader context of BIA biosynthesis in Papaveraceae, several families of transcription factors, including WRKY and bHLH , have been identified as key regulators.[11][12] These transcription factors can bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby activating or repressing their expression in a coordinated manner.[13]

-

Environmental Elicitation: There is evidence to suggest that stress conditions, such as wounding, can induce the expression of BIA biosynthetic genes.[13] This points to a role for these alkaloids in plant defense mechanisms.

IV. Experimental Protocols for the Analysis and Isolation of Stylopine

The accurate quantification and purification of stylopine are essential for research and development. The following protocols are based on established methodologies for the analysis of alkaloids in C. majus.

Protocol 1: Quantitative Analysis of Stylopine by HPLC-UV

This protocol outlines a robust method for the quantification of stylopine in C. majus plant extracts using High-Performance Liquid Chromatography with UV detection.[14]

1. Preparation of Standard Solutions: a. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of stylopine reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Use sonication for 5-10 minutes to ensure complete dissolution.[14] b. Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.[14] c. Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the working stock solution with the mobile phase or methanol.[14]

2. Sample Preparation and Extraction: a. Grinding: Dry the plant material (C. majus aerial parts or roots) at 40°C and grind to a fine powder. b. Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.[14] c. Ultrasonication: Extract the sample by ultrasonication for 30 minutes at room temperature.[14] d. Centrifugation & Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[14]

3. HPLC-UV Conditions:

- HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[14]

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).

- Flow Rate: 1.0 mL/min.

- Column Temperature: 40°C.[15]

- Injection Volume: 2-10 µL.

- Detection Wavelength: 280 nm.[1]

4. Data Analysis: a. Calibration Curve: Inject the calibration standards and record the peak area for stylopine at each concentration. Plot a graph of peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.[14] b. Quantification: Inject the prepared plant extracts. Identify the stylopine peak by comparing its retention time with the standard. Calculate the concentration of stylopine in the sample using the regression equation from the calibration curve.[14]

Sources

- 1. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparative analysis of transcription factor gene families from Papaver somniferum: identification of regulatory factors involved in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wound Induced Tanscriptional Regulation of Benzylisoquinoline Pathway and Characterization of Wound Inducible PsWRKY Transcription Factor from Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

chemical structure and stereochemistry of stylopine hydrochloride

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Stylopine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Significance of Stylopine

Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plant species of the Papaveraceae family, such as Chelidonium majus (greater celandine) and various Corydalis species.[1] As a member of the tetrahydroisoquinoline alkaloid family, it is part of a class of compounds renowned for a wide spectrum of biological activities. Historically, plants containing stylopine have been used in traditional medicine for treating liver disease and inflammation.[2][3] Modern pharmacological studies have identified stylopine as a modulator of several key cellular pathways. Notably, it exhibits significant anti-inflammatory activity by suppressing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines through the inhibition of iNOS, COX-2, and NF-κB signaling.[2][4] Furthermore, recent oncology research has highlighted its potential as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis, suggesting its utility as a scaffold for developing novel anti-cancer therapeutics.[5]

This guide provides a comprehensive technical overview of the core chemical structure of stylopine, delves into its critical stereochemical features, explains the rationale and properties of its hydrochloride salt form, and details the definitive analytical methodologies required for its characterization.

Part 1: Molecular Structure and Spectroscopic Profile

The precise chemical identity of a therapeutic candidate is foundational to its development. For stylopine, this involves understanding its rigid tetracyclic framework, the specific arrangement of its atoms in three-dimensional space (stereochemistry), and its characteristic spectroscopic fingerprint.

Core Chemical Structure

Stylopine possesses a pentacyclic ring system built upon a tetrahydroprotoberberine scaffold.[1] Its structure is characterized by two methylenedioxy groups, which are crucial features for many biologically active natural products.

| Identifier | Data | Source |

| IUPAC Name | (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | [1] |

| Molecular Formula | C₁₉H₁₇NO₄ | [1] |

| Molecular Weight | 323.34 g/mol | [1][6] |

| Common Synonyms | (-)-Tetrahydrocoptisine, l-Tetrahydrocoptisine | [1] |

Stereochemistry: The (S)-Configuration at C-14

The biological activity of stylopine is intrinsically linked to its stereochemistry. The molecule contains a single chiral center at the C-14 carbon (based on standard protoberberine numbering). This gives rise to two non-superimposable mirror images, or enantiomers.

-

(-)-(S)-Stylopine: The naturally occurring enantiomer. It is levorotatory, meaning it rotates plane-polarized light to the left. Its absolute configuration is designated "S" according to the Cahn-Ingold-Prelog (CIP) priority rules.[1]

-

(+)-(R)-Stylopine: The dextrorotatory, non-natural enantiomer.

Expert Insight: Why Absolute Configuration is Critical The three-dimensional arrangement of atoms dictates how a molecule fits into the active site of a biological target, such as an enzyme or receptor. The (S)-configuration of natural stylopine is responsible for its observed biological activities, including VEGFR2 inhibition. The (R)-enantiomer may have significantly lower activity or even interact with different off-targets, potentially leading to different efficacy or toxicity profiles. Therefore, confirming the absolute configuration and enantiomeric purity is a non-negotiable step in its development as a drug candidate.

Spectroscopic Characterization

Table 1: Representative NMR Spectroscopic Data for the Stylopine Scaffold (Data presented are typical values for the protoberberine class in CDCl₃ and should be used for reference).

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) |

| 1 | ~105.4 | ~6.60 | s |

| 2,3-O-CH₂-O- | ~100.8 | ~5.91 | s (2H) |

| 4 | ~145.7 | - | - |

| 4a | ~127.3 | - | - |

| 5 | ~47.5 | ~3.05, ~2.65 | m, m |

| 6 | ~51.3 | ~3.20, ~2.80 | m, m |

| 8 | ~58.2 | ~4.25 | d, J ≈ 15.5 |

| 9,10-O-CH₂-O- | ~101.1 | ~5.93 | s (2H) |

| 11 | ~146.2 | - | - |

| 12 | ~108.3 | ~6.75 | s |

| 12a | ~128.9 | - | - |

| 13a | ~121.5 | - | - |

| 14 | ~60.1 | ~3.60 | dd, J ≈ 11.0, 3.5 |

| 14a | ~129.5 | - | - |

Part 2: this compound: The Salt Form for Development

In pharmaceutical development, active pharmaceutical ingredients (APIs) are often converted into salt forms to optimize their physicochemical properties. The hydrochloride salt is the most common form for weakly basic compounds like stylopine.

Rationale for Salt Formation

The tertiary amine within the stylopine structure is basic and can be protonated by an acid, such as hydrochloric acid (HCl), to form a salt. The primary objectives of this conversion are:

-

Improved Stability: Crystalline salts are often more chemically and physically stable than their freebase counterparts, leading to a longer shelf life.

-

Enhanced Handling: Salt forms typically have higher melting points and are less prone to polymorphism, simplifying manufacturing and formulation processes.

-

Modified Solubility: While salt formation is often used to increase aqueous solubility, for this compound, the primary benefit appears to be creating a stable, crystalline solid, as its aqueous solubility remains low.[7][8]

Physicochemical Properties: Freebase vs. Hydrochloride Salt

The conversion to a hydrochloride salt significantly alters the molecule's properties.

Table 2: Comparison of Physicochemical Properties

| Property | Stylopine (Freebase) | This compound | Causality and Field Insights |

| Molecular Weight | 323.34 g/mol [1] | 359.80 g/mol [2] | The addition of HCl (36.46 g/mol ) increases the molecular weight. |

| Melting Point | 217-218 °C (racemic) | Not available | Salt formation disrupts the crystal lattice of the freebase, typically resulting in a different, often higher, melting point. |

| Aqueous Solubility | Very low (predicted) | Insoluble[7][8] | The strong ionic interactions in the this compound crystal lattice can lead to low aqueous solubility, despite its ionic nature. This is a crucial finding, as it indicates that formulation strategies like nano-suspensions may be required for aqueous delivery. |

| Organic Solubility | Soluble in chloroform, ethyl acetate | Soluble in DMSO (up to 5 mg/mL), sparingly soluble in other organic solvents.[3][7][8] | The polar, ionic nature of the salt reduces its solubility in non-polar organic solvents compared to the freebase but allows dissolution in polar aprotic solvents like DMSO. |

Part 3: Definitive Experimental Protocols

To ensure the identity, purity, and absolute stereochemistry of this compound, rigorous and validated analytical methods are required. The two pillars of this characterization are chiral chromatography for determining enantiomeric purity and X-ray crystallography for elucidating the absolute three-dimensional structure.

Protocol 1: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers. This method relies on the differential interaction of the (S) and (R) enantiomers with a chiral selector immobilized on the column support.

Expert Insight: The "Three-Point Interaction" Model Chiral recognition on polysaccharide-based columns (like Chiralpak AD) is often explained by the "three-point interaction" model. For a stable diastereomeric complex to form between one enantiomer and the CSP, allowing for separation, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The other enantiomer will be unable to achieve this optimal three-point fit, causing it to elute from the column at a different time. For stylopine, the aromatic rings, lone pair on the nitrogen, and the specific 3D shape provide the necessary interaction points.

Step-by-Step Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Chiral Column: A polysaccharide-based column such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) is highly effective for protoberberine alkaloids.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of n-Hexane:Isopropanol (IPA) in a 90:10 (v/v) ratio .

-

Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: Stylopine is a basic compound. The DEA acts as a basic modifier, binding to residual acidic silanol groups on the silica support. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.

-

Degas the mobile phase thoroughly using sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 285 nm (a strong absorbance maximum for the protoberberine chromophore).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas for the (S)-stylopine and any potential (R)-stylopine impurity.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area S) - (Area R)) / ((Area S) + (Area R))] * 100. For a drug candidate, a % ee of >99.5% is typically required.

-

Protocol 2: X-ray Crystallography for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) is the only analytical technique that provides an unambiguous determination of the absolute configuration of a chiral molecule. It generates a three-dimensional electron density map, allowing for the precise placement of every atom in the crystal lattice.

Expert Insight: The Flack Parameter To determine the absolute configuration of a light-atom molecule like stylopine, the diffraction data must be of high quality. The key output is the Flack parameter . This value refines to approximately 0 for the correct enantiomer and approximately 1 for the incorrect, inverted structure. A Flack parameter close to 0 with a small standard uncertainty (e.g., 0.0(1)) provides definitive proof of the assigned (S) or (R) configuration. The presence of the chloride counter-ion in this compound is advantageous, as chlorine (Z=17) is a stronger anomalous scatterer than C, N, or O, leading to a more reliable determination of the Flack parameter.

Step-by-Step Methodology:

-

Crystal Growth (The Critical Step):

-

Objective: To grow a single, defect-free crystal of this compound, typically 0.1-0.3 mm in each dimension.

-

Solvent Screening: Screen a variety of solvents and solvent systems. A common starting point is slow evaporation from a solution in a solvent where the compound is moderately soluble, such as methanol, ethanol, or acetonitrile.

-

Method: A widely used technique is vapor diffusion .

-

Dissolve this compound to near-saturation in a small volume of a suitable solvent (e.g., methanol) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a few milliliters of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

-

Over several days or weeks, the anti-solvent will slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting the slow growth of high-quality crystals.

-

-

-

Data Collection:

-

Carefully select and mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in the cold stream (typically 100 K) of a modern X-ray diffractometer. The cryogenic temperature minimizes thermal motion, resulting in higher resolution data.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).

-

Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Use direct methods or other phasing techniques to solve the crystal structure and generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model against the experimental data using least-squares algorithms. This process optimizes atomic positions, bond lengths, and thermal parameters.

-

-

Absolute Configuration Determination:

-

Perform the final refinement including the calculation of the Flack parameter.

-

An unambiguous value close to 0 confirms the absolute configuration of the model. Generate final structural images (e.g., ORTEP plots) and crystallographic information files (CIF).

-

Conclusion

This compound is a chiral protoberberine alkaloid with significant therapeutic potential. Its core structure is a rigid pentacyclic system with the naturally occurring and biologically active enantiomer possessing an (S)-configuration at the C-14 stereocenter. Conversion to the hydrochloride salt yields a stable, crystalline material, though with limited aqueous solubility, a critical consideration for future formulation development. The definitive characterization of this molecule relies on a synergistic analytical approach: chiral HPLC to ensure enantiomeric purity and single-crystal X-ray diffraction to unambiguously confirm its absolute stereochemistry. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug developers to confidently advance the study of this promising natural product.

References

-

Weber Lab. (±)-Stylopine (hydrochloride). [Link]

-

Chemsrc. Stylopine | CAS#:7461-02-1. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440583, Stylopine. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]

-

Wikipedia. Tetrahydrocoptisine. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Pereira, M. M. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3146–3174. [Link]

-

LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]

-

National Center for Biotechnology Information. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]

Sources

- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | NOS | COX | TargetMol [targetmol.com]

- 3. This compound | CAS:96087-21-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tetrahydrocoptisine - Wikipedia [en.wikipedia.org]

- 6. (±)-Stylopine (hydrochloride) | Weber Lab [weberlab.net]

- 7. selleckchem.com [selleckchem.com]

- 8. echemi.com [echemi.com]

The Molecular Interplay of Stylopine with Inflammatory Pathways: A Technical Guide for Researchers

Abstract

Inflammation, a cornerstone of the innate immune response, is a tightly regulated process that can become detrimental when dysregulated, leading to a myriad of chronic diseases. The quest for novel anti-inflammatory agents has led to the exploration of natural compounds, among which the isoquinoline alkaloid stylopine has emerged as a promising candidate. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of stylopine. We will dissect its interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and explore its influence on the production of inflammatory mediators. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of stylopine's therapeutic potential.

Introduction: The Inflammatory Cascade and the Promise of Stylopine

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is characterized by the coordinated activation of immune cells and the release of a plethora of signaling molecules. While essential for host defense and tissue repair, chronic unresolved inflammation is a key driver of various pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.

Stylopine, a naturally occurring alkaloid found in plants of the Papaveraceae family, has demonstrated significant anti-inflammatory properties. Its ability to modulate multiple key signaling pathways at the molecular level makes it a compound of considerable interest for therapeutic development. This guide will provide a detailed exploration of its mechanism of action, supported by experimental evidence and detailed protocols for its investigation.

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Stylopine exerts its anti-inflammatory effects primarily by suppressing the production of key pro-inflammatory mediators. In cellular models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated macrophages, stylopine has been shown to concentration-dependently reduce the production of:

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

-

Prostaglandin E2 (PGE2): A lipid mediator that promotes inflammation, pain, and fever.

-

Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), which are central orchestrators of the inflammatory response.[1]

This broad-spectrum inhibition of inflammatory mediators points towards a mechanism of action that targets upstream signaling pathways controlling the expression of the enzymes and transcription factors responsible for their synthesis.

Downregulation of iNOS and COX-2 Expression

The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is tightly regulated and is induced by pro-inflammatory stimuli. A key aspect of stylopine's anti-inflammatory activity is its ability to markedly suppress the protein expression of both iNOS and COX-2 in a concentration-dependent manner.[1] This inhibition at the protein level is a direct cause of the observed reduction in NO and PGE2 production.

Dissecting the Signaling Pathways: NF-κB and MAPK

The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by the activation of two major signaling pathways: the NF-κB and MAPK pathways. Stylopine's ability to modulate these pathways is central to its anti-inflammatory effects.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

While direct inhibition of IKK or the upstream kinase TAK1 by stylopine has not been definitively demonstrated in the literature, its known downstream effects strongly suggest interference at some level of this cascade. Future research should focus on elucidating the precise molecular target of stylopine within the NF-κB pathway.

Diagram: Stylopine's Putative Inhibition of the NF-κB Pathway

Caption: Stylopine is hypothesized to inhibit the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, consisting of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation cascades leads to the activation of transcription factors, such as AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory genes.

While the precise upstream targets of stylopine in the MAPK cascade are yet to be fully elucidated, its ability to attenuate the phosphorylation of p38 and ERK suggests an interaction with upstream MAPKKs or MAPKKKs.

Diagram: Stylopine's Modulation of the MAPK Pathway

Caption: Stylopine is proposed to interfere with the MAPK signaling cascade.

An Emerging Area of Investigation: The NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of IL-1β and IL-18. Given its central role in inflammation, the NLRP3 inflammasome is an attractive target for anti-inflammatory therapies.

Currently, there is a lack of direct evidence in the scientific literature linking stylopine to the inhibition of the NLRP3 inflammasome. This represents a significant and exciting area for future research. Investigating whether stylopine can inhibit NLRP3 inflammasome activation, assembly (ASC speck formation), or caspase-1 activity could reveal a novel and important mechanism of its anti-inflammatory action.

Experimental Protocols for Investigating Stylopine's Mechanism of Action

To facilitate further research into the anti-inflammatory effects of stylopine, this section provides detailed, step-by-step methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for these studies.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Stylopine Preparation: Dissolve stylopine in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Inflammatory Stimulation: Use lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce an inflammatory response.

-

Treatment Protocol: Pre-treat cells with various concentrations of stylopine for 1-2 hours before stimulating with LPS for the desired time, depending on the specific assay.

Measurement of Pro-inflammatory Mediators

Table 1: Assays for Pro-inflammatory Mediators

| Mediator | Assay | Principle |

| Nitric Oxide (NO) | Griess Assay | Measures nitrite, a stable product of NO, in the culture supernatant. |

| Prostaglandin E2 (PGE2) | ELISA | Quantifies the concentration of PGE2 in the culture supernatant using a specific antibody-based assay. |

| TNF-α, IL-1β, IL-6 | ELISA | Quantifies the concentration of each cytokine in the culture supernatant using specific antibody-based assays. |

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of stylopine on the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and ERK, as well as iNOS and COX-2, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Diagram: Western Blot Workflow

Caption: A generalized workflow for Western blot analysis.

Future Directions and Concluding Remarks

Stylopine presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to suppress the production of a wide range of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways provides a solid foundation for its therapeutic potential.

However, to fully realize this potential, further research is imperative. Key areas for future investigation include:

-

Identification of Direct Molecular Targets: Elucidating the precise molecular targets of stylopine within the NF-κB and MAPK pathways, with a focus on upstream kinases such as IKK and TAK1.

-

Investigation of NLRP3 Inflammasome Modulation: Determining whether stylopine can inhibit the activation and assembly of the NLRP3 inflammasome.

-

In Vivo Efficacy and Safety: Evaluating the anti-inflammatory effects of stylopine in preclinical animal models of inflammatory diseases and assessing its pharmacokinetic and safety profiles.

This technical guide provides a comprehensive overview of the current understanding of stylopine's anti-inflammatory mechanisms and offers a roadmap for future research. The continued investigation of this promising natural compound holds the potential to yield novel and effective therapies for a wide range of inflammatory disorders.

References

-

Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link][1][2][3][4]

-

Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells. [Link][1]

-

Bioactive phytoconstituents as potent inhibitors of casein kinase-2: dual implications in cancer and COVID-19 therapeutics. [Link][5]

Sources

- 1. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive phytoconstituents as potent inhibitors of casein kinase-2: dual implications in cancer and COVID-19 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Stylopine Hydrochloride: A Technical Guide for Drug Development Professionals

Preamble: Navigating the Developmental Landscape of a Promising Natural Alkaloid

Stylopine, a protopine isoquinoline alkaloid of significant pharmacological interest, presents a compelling case for its development as a therapeutic agent. Its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling positions it as a candidate for anticancer therapies, particularly in osteosarcoma.[1][2] However, the journey from a promising natural compound to a clinically viable drug is paved with the rigorous science of pharmacokinetics and bioavailability. This guide provides a comprehensive technical overview of the current understanding of stylopine hydrochloride's pharmacokinetic profile, addressing the existing data, acknowledging its current limitations, and offering a robust methodological framework for its continued preclinical and clinical development. For the purposes of this guide, we will delve into predictive data, analogous compound behavior, and the established protocols essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound.

The Current State of Stylopine Pharmacokinetics: An Overview of In Silico and In Vitro Findings

As of the current body of scientific literature, there is a notable absence of comprehensive in vivo pharmacokinetic studies specifically for this compound. This data gap necessitates a reliance on predictive models and in vitro assessments to forecast its behavior in a biological system.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

Computational tools are invaluable in the early stages of drug development for predicting the pharmacokinetic properties of a compound. Stylopine has been the subject of such in silico analyses, with studies employing platforms like SwissADME and AdmetSAR to evaluate its drug-like properties.[3] These predictive studies have indicated that stylopine possesses favorable drug-like characteristics.[3]

In silico models typically assess a range of parameters, including:

-

Physicochemical Properties: Molecular weight, lipophilicity (LogP), water solubility, and polar surface area. These fundamental properties are critical determinants of a drug's ability to be absorbed and distributed throughout the body.

-

Absorption: Predictions of gastrointestinal absorption and permeability through biological barriers like the Caco-2 cell monolayer model.

-

Distribution: Evaluation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

-

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs.

-

Excretion: Predictions of renal clearance and potential for active transport.

-

Toxicity: Early flags for potential toxicities, such as mutagenicity or cardiotoxicity.

While these computational predictions are a vital first step, they must be empirically validated through in vitro and in vivo experimentation.

In Vitro Mechanistic Insights: Targeting the VEGFR2 Signaling Pathway

In vitro studies have been instrumental in elucidating the mechanism of action of stylopine, particularly its anti-cancer effects. Research has demonstrated that stylopine can inhibit the proliferation of human osteosarcoma MG-63 cells.[1][2] This effect is attributed to its ability to block the VEGFR2 signaling pathway, a critical mediator of angiogenesis, cell proliferation, and survival in various cancers.[1][4] The inhibition of this pathway by stylopine disrupts these essential processes, leading to a reduction in tumor growth.[4]

Below is a diagram illustrating the VEGFR2 signaling pathway and the inhibitory action of stylopine.

A Methodological Guide to Investigating the In Vivo Pharmacokinetics and Bioavailability of this compound

Given the absence of dedicated in vivo data for stylopine, this section provides a detailed framework for conducting such studies, drawing upon established protocols and insights from compounds with similar characteristics.

Analogous Compound Analysis: Insights from l-Tetrahydropalmatine (l-THP)

l-Tetrahydropalmatine (l-THP), another isoquinoline alkaloid, serves as a useful comparator for stylopine. L-THP is known to have limited oral bioavailability due to poor intestinal absorption and first-pass metabolism.[4][5] Research into l-THP has explored various formulation strategies to enhance its systemic exposure, including self-microemulsifying drug delivery systems (SMEDDS) and liposome gels.[4][5][6] These approaches have shown promise in increasing the bioavailability of l-THP.[5][6] The metabolism of l-THP primarily involves demethylation.[7]

The challenges and solutions observed with l-THP provide a valuable roadmap for the development of this compound, suggesting that formulation optimization will likely be a critical step in achieving therapeutic concentrations.

Table 1: Selected Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rats and Humans

| Parameter | Species | Formulation | Dose | Cmax | Tmax | T1/2 | Relative Bioavailability | Reference |

| T1/2β | Human | Disintegrating Tablet | 60 mg (oral) | 0.19 ± 0.036 µg/mL | 1.25 ± 0.59 h | 11.42 ± 2.43 h | - | [1][8] |

| Relative Bioavailability | Rat | SMEDDS vs. Suspension | Oral | 3.25-fold increase | - | - | 325% | [6] |

| Relative Bioavailability | Rat | Liposome Gel vs. Emulsion | Transdermal | 0.16 µg/mL | 1.2 h | - | 233.8% | [5] |

Experimental Protocol for a Preclinical Oral Bioavailability Study in a Rodent Model

This protocol outlines a standard approach for a comparative bioavailability study in rats, which can be adapted for this compound.

Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of different formulations of this compound.

Materials:

-

This compound

-

Vehicle for suspension (e.g., 0.5% w/v sodium carboxymethyl cellulose)

-

Test formulations (e.g., SMEDDS, liposomes)

-

Male Sprague-Dawley rats (200-250 g)

-

Dosing gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

Analytical equipment (HPLC or LC-MS/MS)

Methodology:

-

Animal Acclimatization and Fasting:

-

House the rats in a controlled environment for at least one week prior to the study.

-

Fast the animals overnight before dosing, with free access to water.

-

-

Dose Preparation:

-

Prepare a suspension of this compound in the chosen vehicle.

-

Prepare the test formulations of this compound according to their specific protocols.

-

-

Dosing:

-

Divide the rats into groups for each formulation to be tested.

-

Administer a single oral dose of the assigned formulation to each rat via gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Quantify the concentration of stylopine in the plasma samples using a validated HPLC or LC-MS/MS method (see Section 3).

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data for each animal. These parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurement.

-

AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.

-

T1/2: Elimination half-life.

-

-

Calculate the relative bioavailability of the test formulations compared to the suspension.

-

The following diagram illustrates the workflow for this type of study.

Bioanalytical Methodologies for the Quantification of Stylopine

Accurate and reliable quantification of stylopine in biological matrices is fundamental to any pharmacokinetic study. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for this purpose due to their high resolution, sensitivity, and reproducibility.[9][10]

HPLC Method for Stylopine Quantification

A reversed-phase HPLC (RP-HPLC) method with UV detection is a common approach for the analysis of isoquinoline alkaloids.[9]

Protocol Outline:

-

Standard and Sample Preparation:

-

Prepare a primary stock solution of a stylopine reference standard in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For biological samples (e.g., plasma), perform a sample clean-up procedure such as protein precipitation or solid-phase extraction (SPE) to remove interfering substances.

-

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is typically used.[9]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a wavelength where stylopine exhibits strong absorbance.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Identify the stylopine peak in the sample chromatograms by comparing its retention time with that of the reference standard.

-

Quantify the concentration of stylopine in the samples using the regression equation from the calibration curve.

-

LC-MS/MS Method for Enhanced Sensitivity and Selectivity

For lower concentrations of stylopine expected in pharmacokinetic studies, LC-MS/MS offers superior sensitivity and selectivity.

Key Considerations for LC-MS/MS Method Development:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for alkaloids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

-

Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques to extract the analyte from the biological matrix and minimize matrix effects.

-

Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability.[1][7]

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the determined value to the nominal or known true value. |

| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. |

Challenges and Future Directions

The primary challenge in the development of this compound is the current lack of in vivo pharmacokinetic data. Future research must prioritize well-designed preclinical studies to bridge this knowledge gap. Key areas for future investigation include:

-

Comprehensive ADME Studies: Thorough investigation of the absorption, distribution, metabolism (including metabolite identification), and excretion of stylopine in relevant animal models.

-

Bioavailability Enhancement: Exploration of advanced formulation strategies, such as those successfully employed for l-THP, to improve the oral bioavailability of stylopine.

-

Toxicokinetic Studies: Assessment of the safety profile of stylopine at various dose levels and durations of exposure.

-

Human Pharmacokinetic Studies: Once a favorable preclinical profile is established, progression to Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.

Conclusion

This compound holds significant therapeutic promise, particularly in the realm of oncology. While its development is currently hampered by a lack of comprehensive pharmacokinetic data, this guide provides a clear and actionable framework for researchers and drug development professionals. By leveraging predictive modeling, insights from analogous compounds, and rigorous, validated experimental protocols, the scientific community can systematically elucidate the pharmacokinetic and bioavailability profile of stylopine. This will be a critical step in unlocking its full therapeutic potential and advancing it towards clinical application.

References

- Jin, G. Z. (1987). L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction. Acta Pharmaceutica Sinica, 22(6), 472-480.

- Kosten, T. R., et al. (2013). Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study. Drug and Alcohol Dependence, 133(2), 489-496.

- Li, W., et al. (2021). Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind L-Tetrahydropalmatine: Pharmacokinetics and Safety. Retrieved from [Link]

- Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270.

- Wang, Y., et al. (2023). Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study. AAPS PharmSciTech, 24(6), 165.

-

Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. Retrieved from [Link]

- Wang, J., et al. (2016). Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract. Molecules, 21(11), 1496.

- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.

- U.S. Food and Drug Administration. (2022).

- Oladipupo, A. T., et al. (2022). IN SILICO PROFILING OF THE ADMET PROPERTIES AND INHIBITORY POTENTIALS OF ALKALOIDS AGAINST IFIT5 IN RENAL CELL CARCINOMA. African Journal of Biomedical Research, 25(3), 335-342.

Sources

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. ajol.info [ajol.info]

- 4. bioanalysisforum.jp [bioanalysisforum.jp]

- 5. ovid.com [ovid.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 10. e-b-f.eu [e-b-f.eu]

In Silico Molecular Docking Studies of Stylopine Hydrochloride

An In-Depth Technical Guide:

This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on stylopine hydrochloride, a protoberberine alkaloid of significant pharmacological interest.[1][2] As researchers and drug development professionals, our goal extends beyond merely generating data; we aim to produce robust, reproducible, and mechanistically insightful results. This document is structured to reflect an authentic research workflow, emphasizing the causal logic behind each procedural choice and establishing a self-validating system of protocols.

Introduction: The Convergence of Natural Products and Computational Chemistry

Stylopine, an alkaloid primarily isolated from plants of the Papaveraceae family, has demonstrated a spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[1][3][4] this compound, its salt form, is often used in research to improve solubility and handling.[5] Recent studies have pointed towards its potential to modulate key signaling pathways, such as inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in angiogenesis and oncology.[6][7][8][9]

Molecular docking serves as a powerful computational tool to rationalize these observed activities at a molecular level.[10][11] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[12][13] For natural products like stylopine, which can present significant structural complexity, docking provides an invaluable, cost-effective method for hypothesis generation, lead optimization, and understanding structure-activity relationships before committing to extensive laboratory work.[13][14]

This guide will delineate a complete workflow, from target selection and system preparation to the nuanced interpretation of docking results and predictive pharmacokinetic profiling.

PART 1: Pre-Docking Preparation: The Foundation of a Credible Study

Target Selection and Validation

The first critical decision is the selection of a biologically relevant protein target. For stylopine, literature suggests several potential targets. A compelling example is VEGFR2 , given the evidence of stylopine's interference with its signaling pathway.[6][7][8]

Causality: The choice of a target must be hypothesis-driven. Selecting a protein implicated in the known pharmacology of the ligand provides a clear scientific question: "How does this compound interact with this target to potentially elicit its biological effect?"

Protocol 1: Target Identification and Retrieval

-

Literature Review: Conduct a thorough search for known biological targets of stylopine or related alkaloids.

-

Database Search: Access the Protein Data Bank (PDB), a repository of 3D structural data of biological macromolecules.

-

Structure Selection: Search for the chosen target (e.g., "VEGFR2"). Prioritize structures with:

-

High resolution (ideally < 2.5 Å) to ensure atomic coordinates are well-defined.

-

A co-crystallized ligand bound in the active site. This is crucial for validating the docking protocol (re-docking).

-

Minimal missing residues or loops.

-

-

Download: Download the selected PDB file (e.g., PDB ID: 4ASD, VEGFR2 kinase domain).

Receptor Preparation

A raw PDB file is not suitable for docking. It is a static snapshot that often contains non-essential molecules and lacks information critical for force field calculations.[15]

Causality: Each preparation step is designed to create a chemically correct and computationally tractable representation of the protein's active site. Removing water is essential because crystallographic waters may not be structurally conserved and can occlude the binding site, while adding hydrogens is necessary for defining proper ionization states and hydrogen bonding patterns.[16]

Protocol 2: Receptor (Protein) Preparation Workflow

Tools: UCSF Chimera, AutoDock Tools (ADT), or Schrödinger Maestro

-